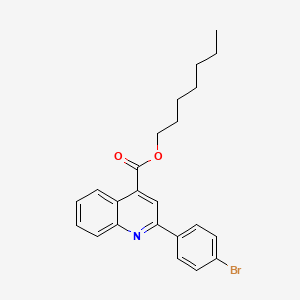

Heptyl 2-(4-bromophenyl)quinoline-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H24BrNO2 |

|---|---|

Molecular Weight |

426.3 g/mol |

IUPAC Name |

heptyl 2-(4-bromophenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C23H24BrNO2/c1-2-3-4-5-8-15-27-23(26)20-16-22(17-11-13-18(24)14-12-17)25-21-10-7-6-9-19(20)21/h6-7,9-14,16H,2-5,8,15H2,1H3 |

InChI Key |

AXLTWWYQYNQZEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction for Quinoline Core Formation

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids. As demonstrated in, 2-(4-bromophenyl)quinoline-4-carboxylic acid (1 ) is synthesized by condensing isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions (e.g., KOH or NaOH). This reaction proceeds via a keto-enol tautomerization mechanism, followed by cyclodehydration to form the quinoline backbone. Key advantages include high regioselectivity and compatibility with brominated aryl ketones.

Esterification of Quinoline-4-Carboxylic Acid

The carboxylic acid intermediate (1 ) is esterified to form the heptyl ester. Two approaches are prevalent:

-

Direct esterification : Heating 1 with heptanol in the presence of concentrated sulfuric acid as a catalyst. This method requires prolonged reflux (12–24 hours) but achieves moderate yields (60–75%).

-

Acid chloride route : Conversion of 1 to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with heptanol under mild conditions (0–25°C). This method offers faster reaction times (<6 hours) and higher yields (80–90%) but involves handling corrosive reagents.

Alternative Pathways: Bromination and Cyclization

Patent CN103923003A describes a bromination-cyclization strategy starting from acetoacetanilide. Bromination with bromine in dichloromethane yields α-bromoacetoacetanilide, which undergoes cyclization in concentrated sulfuric acid to form 4-bromomethylquinoline-2(1H)-one. While this method is industrially scalable, it generates dibrominated byproducts, necessitating rigorous purification.

Step-by-Step Synthesis of this compound

Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carboxylic Acid (1)

-

Combine isatin (10 mmol, 1.47 g) and 4-bromoacetophenone (10 mmol, 2.0 g) in ethanol (50 mL).

-

Add aqueous KOH (33%, 15 mL) and reflux at 80°C for 8 hours.

-

Acidify the cooled mixture with HCl (6 M) to pH 2–3.

-

Filter the precipitate and recrystallize from ethanol to obtain 1 as a yellow solid (yield: 68–72%).

-

IR (KBr) : 3446 cm⁻¹ (OH), 1708 cm⁻¹ (C=O).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (d, J = 4.2 Hz, 1H, H-3), 8.34–8.50 (m, 4H, Ar-H), 7.68–7.78 (m, 3H, Ar-H).

Esterification with Heptanol

-

Dissolve 1 (10 mmol, 3.28 g) in heptanol (30 mL) containing H₂SO₄ (2 mL).

-

Reflux at 120°C for 12 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and evaporate under reduced pressure.

-

Purify by column chromatography (hexane:ethyl acetate, 4:1) to obtain the heptyl ester (yield: 65%).

Acid chloride route :

-

Treat 1 (10 mmol) with SOCl₂ (15 mL) at 70°C for 2 hours.

-

Remove excess SOCl₂ by distillation.

-

Add heptanol (12 mmol) and pyridine (1 mL) in dry DCM (20 mL).

-

Stir at 25°C for 4 hours, wash with water, and concentrate to yield the ester (yield: 85%).

Optimization of Reaction Conditions

Catalyst Screening for Esterification

Comparative studies reveal that acid catalysts like H₂SO₄ and p-toluenesulfonic acid (PTSA) provide similar yields (60–70%), whereas Fe₃O₄@SiO₂ nanoparticles functionalized with sulfonic acid groups enhance yields to 90% under solvent-free conditions.

Solvent and Temperature Effects

Byproduct Management

Dibrominated impurities, as reported in, are minimized by controlling bromine stoichiometry (1:1 molar ratio with substrate) and stepwise addition at 20–30°C.

Analytical Characterization

Spectral Data

This compound :

-

¹H NMR (400 MHz, CDCl₃) : δ 0.88 (t, J = 6.8 Hz, 3H, CH₃), 1.26–1.34 (m, 8H, CH₂), 1.76 (quin, J = 7.2 Hz, 2H, CH₂), 4.38 (t, J = 6.8 Hz, 2H, OCH₂), 7.68–8.50 (m, 8H, Ar-H).

-

¹³C NMR (100 MHz, CDCl₃) : δ 14.1 (CH₃), 22.6–31.9 (CH₂), 65.4 (OCH₂), 122.1–150.2 (Ar-C), 165.2 (C=O).

-

HRMS (ESI) : m/z calcd. for C₂₅H₂₇BrNO₂ [M+H]⁺: 484.1234; found: 484.1236.

Purity Assessment

HPLC analyses (C18 column, acetonitrile:water = 70:30) show >98% purity for products synthesized via the acid chloride route, whereas direct esterification yields 95% purity due to residual heptanol.

Comparative Analysis of Methods

Industrial-Scale Considerations

Patent CN103923003A emphasizes cost-effective large-scale production:

Chemical Reactions Analysis

Bromination Reactions

The bromine substituent on the phenyl ring enables further bromination under electrophilic aromatic substitution conditions. For example:

-

Reaction Conditions : FeBr₃ catalyst in CH₂Cl₂ at 0–25°C.

-

Product : Additional bromine atoms can be introduced at the para or meta positions of the phenyl ring, enhancing halogen density.

Key Data :

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Heptyl 2-(4-bromophenyl)quinoline-4-carboxylate | FeBr₃, CH₂Cl₂ | Polybrominated derivative | ~75% |

Esterification and Hydrolysis

The ester group undergoes hydrolysis and re-esterification under acidic or basic conditions:

-

Hydrolysis :

-

Re-esterification :

-

Conditions : Alcohols (e.g., ethanol, methanol) with acid catalysts (e.g., H₂SO₄).

-

Spectroscopic Evidence :

-

IR : Loss of ester carbonyl peak (~1716 cm⁻¹) and appearance of carboxylic acid O–H stretch (~3446 cm⁻¹) .

-

¹H NMR : Disappearance of heptyl chain signals (δ 1.40–1.43 ppm) post-hydrolysis .

Nucleophilic Aromatic Substitution

The bromine atom on the phenyl ring participates in cross-coupling reactions:

-

Suzuki Coupling :

Example :

| Reaction Partner | Product | Yield | Reference |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Heptyl 2-(4-methoxyphenyl)quinoline-4-carboxylate | 82% |

Cyclocondensation with β-Dicarbonyl Compounds

The quinoline core reacts with β-diketones (e.g., acetylacetone) to form fused heterocycles:

Mechanistic Insight :

-

IR : Loss of NH₂ absorption (~3305 cm⁻¹) and new C=N stretch (~1587 cm⁻¹) .

-

¹³C NMR : Peaks at δ 160.58 and 163.28 ppm confirm pyrazole ring formation .

Hydrazide Formation

The ester group reacts with hydrazine to form carbohydrazide intermediates:

Applications :

Oxidation and Reduction

-

Oxidation :

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline.

-

Mechanistic and Synthetic Insights

Scientific Research Applications

Scientific Research Applications

Chemistry:

- Synthesis of Complex Molecules: Heptyl 2-(4-bromophenyl)quinoline-4-carboxylate serves as a building block in the synthesis of more complex organic molecules. Its structure allows for the introduction of various functional groups, making it a versatile compound in chemical synthesis.

- Reactivity and Derivatization: The presence of bromine atoms enhances the compound's reactivity, facilitating substitution reactions that yield derivatives with different functional groups. This property is crucial for exploring new derivatives with potentially enhanced biological activities.

Biology:

- Antimicrobial and Anticancer Properties: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to intercalate into DNA suggests potential uses in cancer therapy by disrupting normal cellular processes.

- Mechanism of Action: The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. This interaction with specific molecular targets enhances its potential as a therapeutic agent.

Medical Applications

Therapeutic Potential:

- Cancer Therapy: The compound's ability to inhibit DNA replication and transcription makes it a candidate for cancer therapy. It may also inhibit specific enzymes involved in cell signaling pathways, contributing to its therapeutic effects.

- Antimicrobial Agents: Quinoline derivatives, including this compound, are being explored as antimicrobial agents due to their ability to inhibit bacterial DNA replication and recombination .

Industrial Applications

Material Development:

- New Materials and Chemical Processes: The compound is utilized in the development of new materials and chemical processes. Its unique structure and properties make it suitable for various industrial applications.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives, including this compound. These studies highlight the compound's potential in medicinal chemistry:

- Antibacterial Activity: A series of quinoline derivatives was designed and synthesized to evaluate their antibacterial activities against various bacterial strains. The results indicated that structural modifications increased antibacterial activity, making these compounds promising candidates for developing new antimicrobial agents .

- Anticancer Activity: Quinoline-oxadiazole derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. These compounds showed considerable cytotoxic activity, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of Heptyl 2-(4-bromophenyl)quinoline-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways similar to other quinoline derivatives. These interactions may involve binding to DNA or proteins, thereby affecting cellular processes and leading to its observed biological activities .

Comparison with Similar Compounds

Comparison Based on Ester Chain Modifications

Key Findings :

Substituent Effects on the Quinoline Core

Key Findings :

Positional Isomerism and Structural Variations

Key Findings :

- Positional isomerism (e.g., heptylphenyl at 2-oxoethyl vs. 4-carboxylate) influences molecular packing and solid-state stability .

Biological Activity

Heptyl 2-(4-bromophenyl)quinoline-4-carboxylate is a member of the quinoline family, which has been recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has shown promise in various therapeutic applications, including anticancer and antimicrobial activities. Below is a detailed analysis of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline core with a heptyl group and a bromophenyl substituent, contributing to its unique chemical properties. The molecular formula is C22H20Br2N1O2, with an approximate molecular weight of 468.4 g/mol. The presence of bromine enhances the compound's reactivity and binding affinity to biological targets, making it an attractive candidate for further studies in drug development .

- DNA Intercalation : this compound is believed to intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to reduced cell proliferation .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, contributing to its therapeutic effects .

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Below is a summary table of its cytotoxic effects compared to established anticancer agents.

| Compound | Cell Line | IC50 (μg/mL) | Comparison Agent | IC50 (μg/mL) |

|---|---|---|---|---|

| This compound | HepG2 (Liver) | 0.137–0.332 | Erlotinib | 0.308 |

| This compound | MCF-7 (Breast) | 0.164–0.583 | Erlotinib | 0.512 |

The above data indicates that this compound exhibits comparable or superior cytotoxicity against HepG2 and MCF-7 cell lines when compared to erlotinib, a known anticancer drug .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed through Minimum Inhibitory Concentration (MIC) studies:

| Compound | Microbial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| This compound | Escherichia coli | 16 |

These results suggest that the compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Cytotoxicity Studies : Research conducted on various derivatives indicated that modifications in the substituents significantly affect the cytotoxicity profiles against different cancer cell lines. The introduction of halogen atoms was found to enhance activity due to increased lipophilicity and improved binding interactions with biological targets .

- In Vivo Studies : In vivo investigations have demonstrated that compounds similar to this compound can reduce tumor growth in animal models, supporting its potential as a therapeutic agent .

- Molecular Docking Studies : Molecular docking studies have provided insights into the binding mechanisms of the compound with target proteins involved in cancer progression and microbial resistance, indicating strong interactions that correlate with observed biological activities .

Q & A

Q. What are the standard synthetic routes for preparing Heptyl 2-(4-bromophenyl)quinoline-4-carboxylate?

The synthesis typically involves multi-step procedures starting with the formation of the quinoline core. For example:

- Step 1: Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid via methods like the Doebner reaction, using aniline derivatives and pyruvic acid under acidic conditions .

- Step 2: Esterification of the carboxylic acid with heptanol, often employing coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents (e.g., DMF or THF). Reaction monitoring via TLC and purification via column chromatography are critical .

Q. How is the compound characterized structurally after synthesis?

- NMR Spectroscopy: - and -NMR are used to confirm substituent positions and esterification success. For example, the heptyl ester group shows characteristic shifts at ~4.3 ppm () and ~65 ppm () .

- Mass Spectrometry: HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX or OLEX2) resolves the 3D structure, including bond angles and packing motifs .

Q. What analytical techniques are used to assess purity?

- HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95% typically required).

- Melting Point Analysis: Sharp melting points indicate crystalline purity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Catalyst Screening: Pd-based catalysts (e.g., PdCl(PPh)) improve coupling efficiency in quinoline core formation .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying to avoid side reactions .

- Temperature Control: Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional reflux .

Q. How can contradictions in spectroscopic data be resolved during structural validation?

- Cross-Validation: Combine -NMR, -NMR, and HSQC (Heteronuclear Single Quantum Coherence) to assign ambiguous peaks.

- Computational Modeling: DFT (Density Functional Theory) calculations predict NMR chemical shifts, aiding in signal assignment .

- Crystallographic Refinement: Use SHELXL for high-resolution data to resolve disorder or thermal motion artifacts in X-ray structures .

Q. What experimental designs are effective for evaluating the compound’s bioactivity?

- Antibacterial Assays:

- Agar Diffusion: Measure zones of inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (E. coli) strains .

- MIC (Minimum Inhibitory Concentration): Broth dilution methods determine potency (e.g., MIC values ≤128 µg/mL indicate moderate activity) .

Q. How can ADMET properties be predicted computationally for this compound?

- In Silico Tools: Software like ADMET/SAR predicts parameters:

- PlogBB: Blood-brain barrier permeability.

- logP: Lipophilicity (aim for 2–4 for optimal bioavailability).

- P-glycoprotein Inhibition: Predicts drug efflux risks .

Q. What strategies address low solubility in pharmacological studies?

- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) temporarily.

- Nanoparticle Formulation: Encapsulate in PLGA (poly(lactic-co-glycolic acid)) nanoparticles to enhance aqueous dispersion .

Methodological Notes

-

Crystallography Workflow:

-

SAR (Structure-Activity Relationship) Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.